1-(Azepan-1-yl)-2-bromopropan-1-one
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Overview
Description
1-(Azepan-1-yl)-2-bromopropan-1-one is an organic compound that belongs to the class of bromoketones It features a seven-membered azepane ring attached to a brominated propanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(Azepan-1-yl)-2-bromopropan-1-one can be synthesized through various methods. One common approach involves the bromination of 1-(azepan-1-yl)propan-1-one using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like benzoyl peroxide. The reaction is typically carried out in an inert solvent such as dichloromethane at room temperature.
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters can enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions: 1-(Azepan-1-yl)-2-bromopropan-1-one undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of substituted derivatives.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized products using oxidizing agents like potassium permanganate or chromium trioxide.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, or sodium methoxide in solvents like ethanol or acetonitrile.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.
Major Products:
Nucleophilic Substitution: Substituted azepane derivatives.
Reduction: 1-(Azepan-1-yl)-2-propanol.
Oxidation: 1-(Azepan-1-yl)-2-propanoic acid.
Scientific Research Applications
1-(Azepan-1-yl)-2-bromopropan-1-one has several applications in scientific research:
Organic Synthesis: It serves as a versatile intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is explored for its potential as a building block in the development of new drugs, particularly those targeting neurological disorders.
Biological Studies: It is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industrial Applications: The compound is utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(Azepan-1-yl)-2-bromopropan-1-one involves its interaction with molecular targets such as enzymes and receptors. The bromine atom and carbonyl group play crucial roles in its reactivity and binding affinity. The compound can act as an electrophile, forming covalent bonds with nucleophilic sites on proteins or other biomolecules, thereby modulating their activity.
Comparison with Similar Compounds
1-(Azepan-1-yl)propan-2-one: Lacks the bromine atom, making it less reactive in nucleophilic substitution reactions.
1-(Azepan-1-yl)-2-chloropropan-1-one: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity and properties.
1-(Azepan-1-yl)dodecan-1-one: Features a longer alkyl chain, affecting its solubility and biological activity.
Uniqueness: 1-(Azepan-1-yl)-2-bromopropan-1-one is unique due to the presence of the bromine atom, which enhances its reactivity and makes it a valuable intermediate in organic synthesis
Properties
IUPAC Name |
1-(azepan-1-yl)-2-bromopropan-1-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16BrNO/c1-8(10)9(12)11-6-4-2-3-5-7-11/h8H,2-7H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NYZCLWFRNWNHCT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCCCCC1)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16BrNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30648555 |
Source
|
Record name | 1-(Azepan-1-yl)-2-bromopropan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30648555 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.13 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
131580-51-3 |
Source
|
Record name | 1-(Azepan-1-yl)-2-bromopropan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30648555 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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